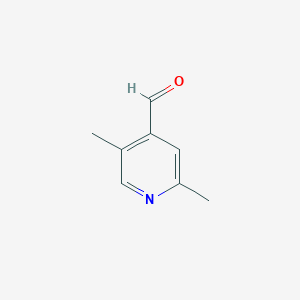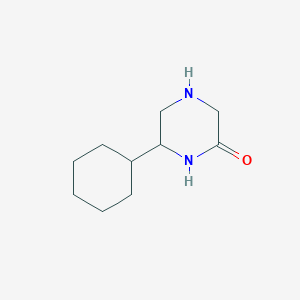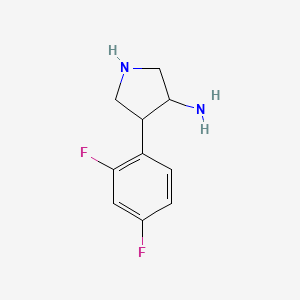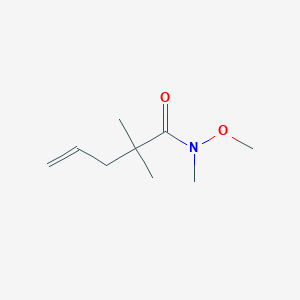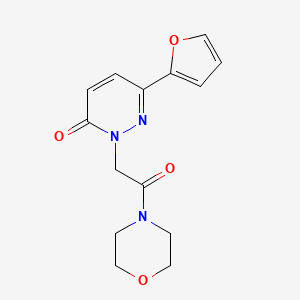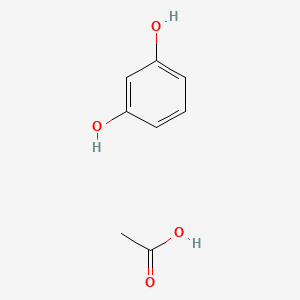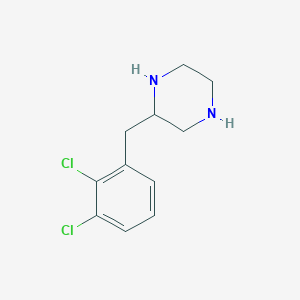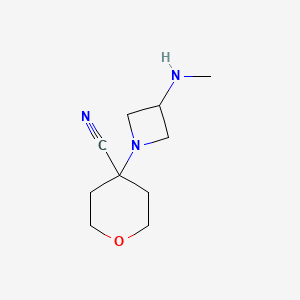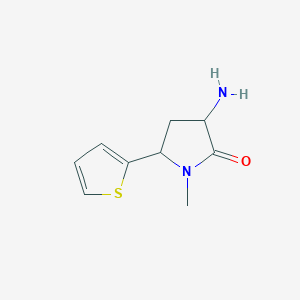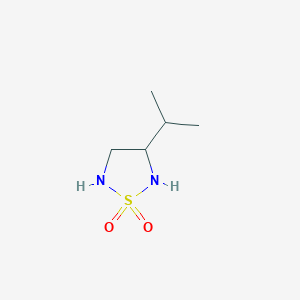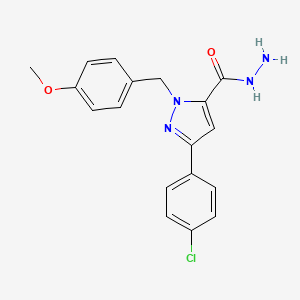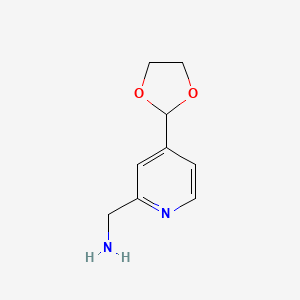
(4-(1,3-Dioxolan-2-yl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE: is an organic compound with the molecular formula C8H11NO2 It features a pyridine ring substituted with a dioxolane group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methylamine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the dioxolane group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the pyridine or dioxolane rings.
Substitution: Introduction of various substituents on the pyridine ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of [4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and pyridine rings provide a unique structural framework that allows for selective binding to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
- 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine
- 3-Fluoro-2-pyridinecarbonitrile
- 2-Hydroxy-6-methylpyridine
Uniqueness: Compared to similar compounds, [4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE stands out due to its specific combination of the dioxolane and pyridine rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
[4-(1,3-dioxolan-2-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-6-8-5-7(1-2-11-8)9-12-3-4-13-9/h1-2,5,9H,3-4,6,10H2 |
InChIキー |
SIRYECBEBRTMBA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=NC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-4-azaspiro[2.5]octan-5-one](/img/structure/B14864531.png)
![8-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B14864533.png)
